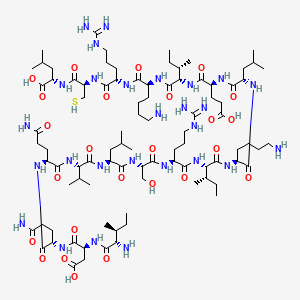
1,3-Diethylxanthine
Übersicht
Beschreibung
1,3-Diethylxanthine, also known as theophylline, is a naturally occurring xanthine derivative found in tea, coffee, and cocoa. It is a methylxanthine alkaloid with a chemical structure similar to caffeine and theobromine. The compound is known for its bronchodilator properties and is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,3-Diethylxanthin kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Methylierung von Xanthinderivaten. Die Synthese beginnt typischerweise mit der Reaktion von Xanthin mit Ethyliodid in Gegenwart einer Base wie Natriumhydrid. Die Reaktion verläuft unter Rückflussbedingungen, um 1,3-Diethylxanthin zu ergeben .
Industrielle Produktionsverfahren
Die industrielle Produktion von 1,3-Diethylxanthin umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Diethylxanthin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Xanthinderivate zu bilden.
Reduktion: Reduktionsreaktionen können 1,3-Diethylxanthin in seine entsprechenden Dihydroderivate umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Ethylgruppen durch andere Alkyl- oder Arylgruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Xanthinderivate.
Reduktion: Dihydroderivate von 1,3-Diethylxanthin.
Substitution: Verschiedene Alkyl- oder Aryl-substituierte Xanthinderivate.
Wissenschaftliche Forschungsanwendungen
1,3-Diethylxanthin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien über Xanthinderivate und deren chemische Eigenschaften verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Enzyminhibition untersucht.
Medizin: Wird zur Behandlung von Atemwegserkrankungen eingesetzt und auf seine potenziellen entzündungshemmenden und immunmodulatorischen Wirkungen untersucht.
5. Wirkmechanismus
1,3-Diethylxanthin übt seine Wirkungen hauptsächlich durch die Hemmung von Phosphodiesterase-Enzymen aus, was zu einem Anstieg der cAMP-Spiegel führt. Dies führt zur Entspannung der glatten Bronchialmuskulatur und zu einer verbesserten Luftströmung in den Atemwegen. Zusätzlich wirkt es als Adenosinrezeptor-Antagonist, was zu seinen bronchodilatatorischen und entzündungshemmenden Wirkungen beiträgt .
Wirkmechanismus
1,3-Diethylxanthine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and improved airflow in the respiratory tract. Additionally, it acts as an adenosine receptor antagonist, which contributes to its bronchodilator and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Koffein: Ein weiteres Methylxanthin-Alkaloid mit ähnlichen stimulierenden und bronchodilatatorischen Eigenschaften.
Theobromin: In Kakao enthalten, hat es mildere stimulierende Wirkungen als Koffein und Theophyllin.
Einzigartigkeit
1,3-Diethylxanthin ist einzigartig aufgrund seiner spezifischen bronchodilatatorischen Eigenschaften und seiner Verwendung bei der Behandlung von Atemwegserkrankungen. Sein dualer Wirkmechanismus, der sowohl die Hemmung der Phosphodiesterase als auch die Adenosinrezeptor-Antagonisierung beinhaltet, unterscheidet ihn von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1,3-diethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMNFISWKTZFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199644 | |
| Record name | 1,3-Diethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-95-9 | |
| Record name | 1,3-Diethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005169959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethylxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIETHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4550Q64O79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)








